Ald-CH2-PEG10-acid
Description
Ald-CH2-PEG10-acid is a polyethylene glycol (PEG)-based compound featuring an aldehyde group (Ald) connected via a methylene (CH₂) linker to a 10-unit PEG chain, terminating in a carboxylic acid group. The structure enables dual functionality: the aldehyde facilitates reactions with primary amines (e.g., Schiff base formation, reducible to stable amine bonds), while the carboxylic acid allows further conjugation via carbodiimide chemistry (e.g., EDC/NHS activation) .
PEGylation enhances solubility, reduces immunogenicity, and prolongs circulation time in biological systems, making this compound valuable in drug delivery, bioconjugation, and nanomaterial synthesis. Its CAS number, 2353410-05-4, is documented in supplier catalogs , and it is often used in bioorthogonal reactions alongside other PEGylated reagents like TCO-PEG8-acid .
Properties
Molecular Formula |
C23H44O13 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H44O13/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h2H,1,3-22H2,(H,25,26) |
InChI Key |
HYERRVXOWCDPJR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-CH2-PEG10-acid typically involves the selection of appropriate polyethylene glycol (PEG) and aldehyde reagents. The PEG chain length is chosen based on the desired molecular weight and application. The reaction conditions often include controlled temperatures and pH levels to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality. The final product is purified through techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ald-CH2-PEG10-acid undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of PEG10-dicarboxylic acid.
Reduction: Formation of PEG10-alcohol.
Substitution: Formation of PEG10-amine or PEG10-thiol derivatives.
Scientific Research Applications
Ald-CH2-PEG10-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of Ald-CH2-PEG10-acid involves its ability to form stable covalent bonds with various biomolecules. The aldehyde group reacts with primary amines to form Schiff bases, while the acid group can form ester or amide bonds. These interactions enhance the stability, solubility, and bioavailability of the conjugated molecules .
Comparison with Similar Compounds
Key Findings:
PEG Chain Length :
- Longer PEG chains (e.g., PEG10 in this compound) improve hydrophilicity and steric shielding but may reduce cellular uptake efficiency compared to shorter chains (e.g., PEG1 in Azido-PEG1-C2-acid) .
- Shorter PEGs (PEG2-PEG3) are preferred for applications requiring minimal spacing, such as small-molecule conjugation .
Functional Group Diversity :
- Aldehyde vs. Azide/TCO : Aldehydes target amines under mild acidic conditions, forming reversible Schiff bases that can be stabilized via reduction. In contrast, azides and TCO enable click chemistry (e.g., copper-free reactions with DBCO or tetrazines), offering faster kinetics and higher specificity .
- Terminal Acid Group : The carboxylic acid in this compound allows covalent coupling to amines (after activation), whereas esters (e.g., t-butyl in Ald-CH2-PEG2-CH2CO2 tBu ester) require hydrolysis for acid liberation, adding synthetic steps .
Aldehyde-containing compounds like this compound may require inert conditions to prevent oxidation or premature reaction .
Commercial Availability :
- This compound and its analogs are supplied by specialized manufacturers (e.g., MedChemExpress, Xi’an Ruixi Biological) for research use, often with custom synthesis options .
Research Implications
- Drug Delivery: this compound’s long PEG chain and aldehyde-acid duality make it suitable for creating stable antibody-drug conjugates (ADCs) or PEGylated nanoparticles .
- Comparative Limitations: Shorter PEGs (e.g., PEG1-PEG3) may lack sufficient steric stabilization for in vivo applications, while non-aldehyde variants (e.g., TCO-PEG8-acid) excel in bioorthogonal contexts but require complementary reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
